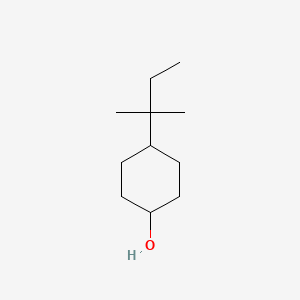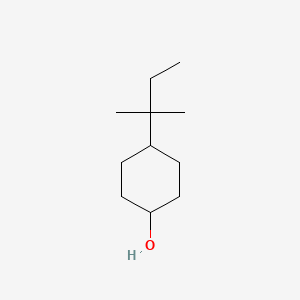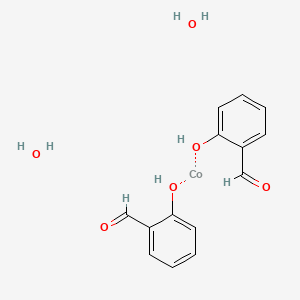
(4-Tert-butylcyclohexyl)methanol
Vue d'ensemble
Description
“(4-Tert-butylcyclohexyl)methanol” is a type of terpene alcohol. It is also known as a chemical compound . It contains total 54 bond(s); 20 non-H bond(s), 3 rotatable bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .
Synthesis Analysis
The synthesis of a similar compound, 4-tertiary butyl cyclohexaneacetic acid, involves adding sodium hydride into dried tetrahydrofuran, stirring the mixture and reducing the temperature to 0 DEG C, adding triethyl phosphonoacetate and stirring the mixture, adding a tetrahydrofuran solution of 4-tertiary butyl cyclohexanone, and raising the temperature to room temperature and stirring the mixture .Molecular Structure Analysis
The molecular structure of “this compound” contains total 54 bond(s); 20 non-H bond(s), 3 rotatable bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The oxidation-reduction interconversion of 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone involves oxidizing the commercially available 4-tert-butylcyclohexanol, which is a mixture of the cis and trans stereoisomers . The effects of two peroxide-based initiators, di(4-tert-butylcyclohexyl)peroxydicarbonate (DPDC) and tert-butyl-peroxybenzoate (TBPB), with different molecular sizes and multi-walled carbon nanotubes (MWCNT) on the cure behavior and kinetics of vinyl ester (VE) resin were investigated .Applications De Recherche Scientifique
Stereochemistry in Organometallic Reactions
- Stereochemical Studies : Research on trifluoroacetolyses and brominolyses of cyclohexyl-tin bonds, including cis- and trans-(4-methylcyclohexyl)- and cis- and trans-(4-tert-butylcyclohexyl)triisopropylstannanes, reveals that these reactions proceed stereospecifically with retention of configuration at carbon. This has implications for understanding the stereochemistry in organometallic reactions (Olszowy & Kitching, 1984).
Catalysis and Reduction Processes
- Role in Catalysis and Reduction : Studies indicate that (4-Tert-butylcyclohexyl)methanol can be involved in the reduction of ketones to alcohols, with methanol acting as a hydrogen donor. This process is catalyzed by various metal complexes, showing the compound's relevance in organic reduction reactions (Smith & Maitlis, 1985).
Electrochemistry
- Electrochemical Oxidation : Research on the electrochemical oxidation of 4-tert-butylcatechol in methanol shows that this compound undergoes methoxylation, forming related methoxyquinones. This provides insight into the behavior of such compounds in electrochemical environments (Nematollahi & Golabi, 2000).
Polymer Science
- Self-Assembly and Polymer Chains : The self-assembly of C2-symmetric cyclohexamers in methanol is reported, showcasing how this compound can be part of complex molecular structures leading to unique 1D polymer chains. This is significant for understanding molecular self-assembly processes in polymer science (Bénisvy et al., 2006).
Solvent-Solute Interactions
- Solvent Effects on Chemical Behavior : The study of relative partition coefficients between aqueous methanol and pentane of 4-tert-butylcyclohexylamines reveals the influence of solvents on the behavior of this compound derivatives, particularly in terms of conformational equilibrium. This highlights the compound's role in studying solvent-solute interactions (Perrin, Fabian, & Rivero, 1998).
Phase Equilibria
- Phase Behavior in Liquid-Liquid Systems : Investigations into the liquid-liquid equilibria of systems containing methanol and various butanols, including tert-butanol, at different temperatures, offer insights into the phase behavior of mixtures involving this compound (Nagata, 1991).
Mechanochemical Reactions
- Influence on Mechanochemical Reactions : A study using the reduction of 4-tert-butylcyclohexanone as a model system reveals that the diastereomeric product distribution is highly dependent on temperature, showing how this compound derivatives can be crucial in understanding mechanochemical processes (Andersen & Mack, 2018).
Mécanisme D'action
Target of Action
As an alcohol, it may interact with a variety of biological targets, including enzymes and cell membranes, altering their function and structure .
Mode of Action
They can disrupt cell membranes, denature proteins, and interfere with enzymatic activity .
Biochemical Pathways
Alcohols are known to affect multiple biochemical pathways, often leading to alterations in cell signaling, metabolism, and gene expression .
Pharmacokinetics
It may be metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450 enzymes, and excreted via the kidneys .
Result of Action
Alcohols can cause a range of effects at the cellular level, including alterations in cell membrane fluidity, protein function, and cellular metabolism .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of (4-Tert-butylcyclohexyl)methanol. For instance, its solubility and stability may be affected by the pH of the environment .
Safety and Hazards
Propriétés
IUPAC Name |
(4-tert-butylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBQKOXLMPNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909870, DTXSID201247499 | |
| Record name | (4-tert-Butylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20691-53-6, 10601-39-5, 13004-06-3 | |
| Record name | 4-tert-Butylcyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-tert-Butylcyclohexylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-tert-Butylcyclohexylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013004063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-tert-Butylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-tert-butylcyclohexylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-butylcyclohexylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-tert-butylcyclohexylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



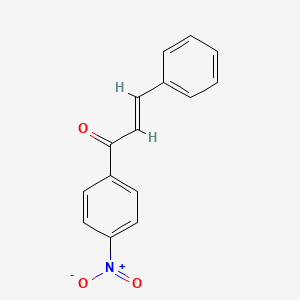
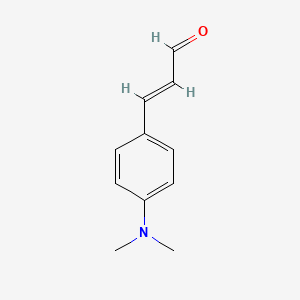

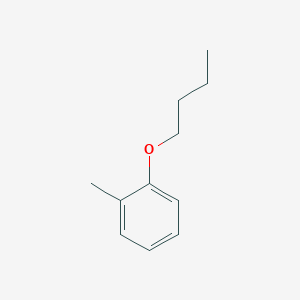

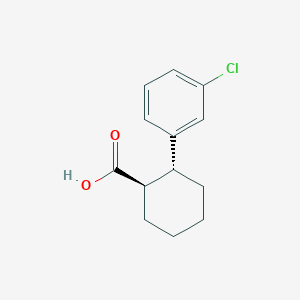

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B3420942.png)
